molecular formula C15H23BO2 B1393669 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 325142-91-4

2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1393669
M. Wt: 246.15 g/mol
InChI Key: FURREIFIKVSTMH-UHFFFAOYSA-N
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Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The isopropylphenyl group suggests that the compound might have properties similar to other isopropylphenyl compounds, which can exhibit a wide range of biological activities .


Molecular Structure Analysis

Again, while specific information on this compound is not available, boronic esters typically have a trigonal planar geometry around the boron atom .


Chemical Reactions Analysis

Boronic esters are most commonly used in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely depend on the specific structure and substituents. Boronic esters are typically stable under basic conditions but can hydrolyze under acidic conditions .

Scientific Research Applications

Synthesis and Preparation

  • Preparative Synthesis via Continuous Flow

    A scalable process for preparing similar dioxaborolane derivatives, focusing on efficient production through continuous-flow and distillation processes, demonstrates the compound's utility in large-scale synthesis (Fandrick et al., 2012).

  • Synthesis of Pinacolylboronate-Substituted Stilbenes

    Novel dioxaborolane derivatives have been synthesized, leading to the creation of boron-containing polyene systems potentially useful for LCD technology and as intermediates in synthesizing conjugated polyene materials (Das et al., 2015).

  • Synthesis of Ortho-Modified Derivatives

    The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-dioxaborolanes highlights the compound's versatility in creating modified derivatives for potential applications in protease inhibition (Spencer et al., 2002).

Biological and Chemical Studies

  • Lipogenic Inhibitors

    A series of dioxaborolane derivatives have been synthesized and investigated for their potential as lipogenic inhibitors, suggesting applications in the development of lipid-lowering drugs (Das et al., 2011).

  • Application in Hydrogen Peroxide Detection

    A 4-substituted pyrene derivative of dioxaborolane has been synthesized, displaying sensitivity and selectivity for hydrogen peroxide detection in living cells, indicating its utility in biological and chemical sensing applications (Nie et al., 2020).

  • Catalytic and Electrochemical Applications

    The electrochemical properties of sulfur-containing organoboron compounds related to dioxaborolane have been studied, revealing their potential in electrochemical applications and reactions (Tanigawa et al., 2016).

  • Synthesis of Polymers

    Deeply colored polymers containing dioxaborolane units have been synthesized, illustrating the compound's role in creating materials with specific optical properties, relevant for advanced material applications (Welterlich et al., 2012).

Future Directions

The use of boronic esters in cross-coupling reactions is a well-established field, but there is always room for improvement and new discoveries. Future research might focus on developing more efficient synthesis methods, exploring new reactions, or investigating the properties of novel boronic ester compounds .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-propan-2-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-11(2)12-7-9-13(10-8-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURREIFIKVSTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682199
Record name 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

325142-91-4
Record name 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Chen, D Wang, P Wang - 2019 - scholar.archive.org
Herein, we reported a nickel catalyzed hydrogenation of alkenes with water as the sole hydrogen source. Employing Zn as reductant and water as solvent in the presence of a catalytic …
Number of citations: 0 scholar.archive.org

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